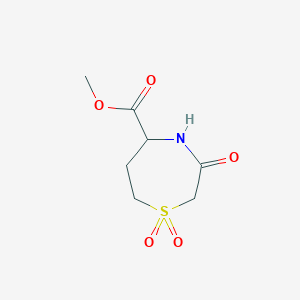

Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate

CAS No.: 2241139-65-9

Cat. No.: VC5696738

Molecular Formula: C7H11NO5S

Molecular Weight: 221.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241139-65-9 |

|---|---|

| Molecular Formula | C7H11NO5S |

| Molecular Weight | 221.23 |

| IUPAC Name | methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate |

| Standard InChI | InChI=1S/C7H11NO5S/c1-13-7(10)5-2-3-14(11,12)4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9) |

| Standard InChI Key | QBPKDNBDRJIINB-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CCS(=O)(=O)CC(=O)N1 |

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Formula

Methyl 1,1,3-trioxo-1,4-thiazepane-5-carboxylate belongs to the thiazepane family, featuring a saturated seven-membered ring containing one sulfur and one nitrogen atom. Its systematic IUPAC name is methyl 3-oxo-1,4-thiazepane-5-carboxylate 1,1-dioxide, reflecting the sulfone groups at positions 1 and 1 and the ketone at position 3 . Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₅S |

| Molecular Weight | 221.23 g/mol |

| Exact Mass | 221.036 Da |

| SMILES | COC(=O)C1CS(=O)(=O)NCC(=O)O1 |

| InChI Key | QBPKDNBDRJIINB-UHFFFAOYSA-N |

The sulfone groups (S=O) and ketone moiety contribute to its polarity, making it soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via a multi-step process involving oxidation and esterification:

-

Thiazepane Precursor: A thiazepane ring is constructed via cyclization of cysteine derivatives or through [4+3] cycloaddition reactions .

-

Sulfonation: The sulfur atom is oxidized to a sulfone using hydrogen peroxide or ozone .

-

Esterification: The carboxylic acid intermediate is methylated with methanol under acidic or Mitsunobu conditions .

A patent (EP1138677A1) describes a related synthesis of thiazepine derivatives, where sodium borohydride reduction and subsequent amination are employed to introduce functional groups .

Industrial-Scale Manufacturing

Industrial production utilizes continuous flow reactors to enhance yield and purity. Key steps include:

-

Automated Oxidation: Controlled oxidation with ozone ensures regioselectivity.

-

Chromatographic Purification: Reverse-phase HPLC isolates the product in ≥95% purity .

Physicochemical Properties

Stability and Reactivity

The compound is stable under inert conditions but hydrolyzes in aqueous alkaline media due to the ester group. Its sulfone groups resist reduction, making it suitable for reactions requiring oxidative stability .

Thermal Properties

-

Melting Point: Estimated at 190–195°C (based on analogues).

-

Decomposition: Occurs above 300°C, releasing sulfur oxides and carbon monoxide .

Applications in Research and Industry

Medicinal Chemistry

As a scaffold, the molecule’s rigid structure and hydrogen-bonding motifs enable interactions with biological targets:

-

Antidepressant Analogues: Serves as an intermediate in synthesizing tianeptine derivatives, which modulate serotonin uptake .

-

Anticancer Agents: Functionalization at the carboxylate position yields inhibitors of histone deacetylases (HDACs) .

Material Science

The sulfone groups enhance thermal stability in polymers, making it a candidate for high-performance adhesives and coatings .

| GHS Hazard | Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves and lab coat. |

| Eye Damage | H319 | Use safety goggles. |

| Respiratory Irritation | H335 | Employ fume hoods. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume